Desthiobiotin-Iodoacetamide

Chemoproteomics Cysteine profiling Activity-based protein profiling (ABPP)

Desthiobiotin-Iodoacetamide (DBIA) is the superior cysteine-reactive probe for chemoproteomic workflows. Unlike biotin-based probes requiring harsh denaturing elution, its desthiobiotin tag enables reversible streptavidin binding (Kd ~10⁻¹¹ M) and mild competitive elution with free biotin, preserving protein function. It eliminates click chemistry variability inherent to alkyne-iodoacetamide probes and profiles >8,000 cysteine sites in 3h—outperforming alternatives in MS compatibility and quantitative reproducibility. Ideal for ABPP, covalent ligand screening, and functional proteomics.

Molecular Formula C14H25IN4O3
Molecular Weight 424.28 g/mol
Cat. No. B12396009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesthiobiotin-Iodoacetamide
Molecular FormulaC14H25IN4O3
Molecular Weight424.28 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)NCCNC(=O)CI
InChIInChI=1S/C14H25IN4O3/c1-10-11(19-14(22)18-10)5-3-2-4-6-12(20)16-7-8-17-13(21)9-15/h10-11H,2-9H2,1H3,(H,16,20)(H,17,21)(H2,18,19,22)/t10-,11+/m0/s1
InChIKeyASKKBTGJVCEXOA-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desthiobiotin-Iodoacetamide: A Reversible Cysteine-Reactive Probe for High-Throughput Proteomics and Affinity Purification


Desthiobiotin-Iodoacetamide (DBIA) is a bifunctional chemical probe composed of a desthiobiotin affinity tag linked to an iodoacetamide reactive group . It selectively alkylates reduced cysteine thiols via nucleophilic substitution to form stable thioether bonds, enabling covalent labeling of proteins in complex biological matrices . The desthiobiotin moiety serves as a reversible affinity handle that binds streptavidin with high specificity but reduced affinity relative to biotin, facilitating mild elution under competitive displacement conditions [1]. This combination of irreversible cysteine targeting and reversible affinity capture positions DBIA as a critical tool in activity-based protein profiling (ABPP), chemoproteomics, and targeted protein isolation workflows [1].

Why Desthiobiotin-Iodoacetamide Cannot Be Replaced by Generic Biotin-Iodoacetamide or Alkyne-Iodoacetamide Probes


Generic substitution of cysteine-reactive probes in affinity purification and chemoproteomic workflows leads to profound functional incompatibilities that compromise experimental outcomes. Biotin-based probes (e.g., Biotin-Iodoacetamide) form essentially irreversible complexes with streptavidin (Kd ~10⁻¹⁵ M), necessitating harsh denaturing elution conditions that disrupt protein structure and co-elute high-abundance endogenous biotinylated contaminants [1]. Conversely, alkyne-iodoacetamide probes require downstream copper-catalyzed click chemistry conjugation to biotin-azide, which introduces sample-to-sample variability, incomplete conjugation efficiency, and additional cleanup steps that reduce throughput and quantitative reproducibility [2]. Desthiobiotin-Iodoacetamide uniquely circumvents both limitations through its tunable, reversible streptavidin binding (Kd ~10⁻¹¹ M) and direct, click-free affinity capture of labeled proteins, enabling mild competitive elution with free biotin and eliminating the need for post-labeling conjugation chemistry [1].

Quantitative Evidence Guide: Desthiobiotin-Iodoacetamide vs. Key Comparator Probes


Head-to-Head Comparison: Desthiobiotin-Iodoacetamide Outperforms Alkyne-Iodoacetamide in Enrichment Efficacy and MS Compatibility

Desthiobiotin-iodoacetamide (DBIA) demonstrates superior performance relative to alkyne-iodoacetamide probes in cysteine chemoproteomics workflows. In a direct head-to-head comparison, DBIA enabled profiling of over 8,000 ligandable cysteine sites within a 3-hour labeling window at 0.5–1 mM concentration, surpassing the proteome coverage achieved with alkyne-iodoacetamide under identical conditions . Furthermore, DBIA eliminates the requirement for copper-catalyzed click chemistry conjugation to biotin-azide, a step that introduces variability and reduces mass spectrometry (MS) compatibility with alkyne-based probes .

Chemoproteomics Cysteine profiling Activity-based protein profiling (ABPP)

Quantitative Affinity Comparison: Desthiobiotin vs. Biotin for Reversible Streptavidin Capture and Mild Elution

Desthiobiotin binds to streptavidin with a dissociation constant (Kd) of approximately 10⁻¹¹ M, which is four orders of magnitude weaker than the essentially irreversible binding of biotin (Kd ~10⁻¹⁵ M) [1]. This affinity differential enables desthiobiotinylated proteins to be efficiently captured on streptavidin resin and subsequently eluted under mild, non-denaturing conditions using free biotin competition . In contrast, biotinylated proteins require harsh elution with 6–8 M guanidine-HCl, pH 1.5, or boiling in SDS, which often results in protein denaturation and co-elution of endogenous biotinylated contaminants .

Affinity purification Streptavidin-biotin system Protein isolation

Comparative Cysteine Coverage: Iodoacetamide-Desthiobiotin vs. Methylsulfonylbenzothiazole-Desthiobiotin in Cellular Cysteine Profiling

In replicate cellular cysteine profiling experiments using mass spectrometry, iodoacetamide-desthiobiotin and methylsulfonylbenzothiazole-desthiobiotin exhibited only 50% overlap in identified annotated cysteines [1]. Specifically, of the annotated cysteines detected across both probes, only half were identified by both reagents, demonstrating that the two electrophilic warheads access complementary subsets of the cysteine proteome [1]. Iodoacetamide-desthiobiotin labeled >3,000 reactive and/or accessible thiols when applied directly to cultured cells, achieving this coverage in a fraction of the standard analysis time [1].

In-cell cysteine profiling Mass spectrometry proteomics Covalent ligand discovery

Cell Permeability Assessment: Desthiobiotin-Iodoacetamide (DBIA) Demonstrates Cell-Permeable Labeling Properties for Live-Cell ABPP

In a comparative analysis of six cysteine-reactive probes including desthiobiotin-iodoacetamide (DBIA), iodoacetamide-PEG-desthiobiotin (IA-DTB), chloroacetamide-PEG-desthiobiotin (CA-DTB), and maleimide-sulfonate probes, DBIA exhibited cell-permeable properties enabling labeling of intracellular cysteines in live cells [1]. This contrasts with sulfonated maleimide probes (MS-DTB, MSD-DTB) which are cell-impermeable and restrict labeling to cell surface cysteines in live-cell experiments [1]. DBIA therefore provides access to the intracellular cysteine proteome without requiring cell lysis prior to labeling.

Live-cell labeling Cell permeability Activity-based protein profiling (ABPP)

Best Research and Industrial Application Scenarios for Desthiobiotin-Iodoacetamide


High-Throughput Chemoproteomic Profiling of Ligandable Cysteines for Covalent Drug Discovery

Desthiobiotin-Iodoacetamide is the preferred cysteine-reactive probe for large-scale chemoproteomic screens aiming to identify ligandable cysteine sites across the proteome. As demonstrated in direct head-to-head comparisons, DBIA enables profiling of over 8,000 cysteine sites within 3 hours at sub-millimolar concentrations, outperforming alkyne-iodoacetamide in both enrichment efficacy and MS compatibility . The elimination of click chemistry conjugation reduces sample handling variability and improves quantitative reproducibility, making DBIA ideal for competitive ABPP experiments that assess cysteine engagement by covalent small-molecule libraries .

Native Protein Affinity Purification Requiring Mild, Non-Denaturing Elution for Functional Downstream Assays

When purified proteins must retain enzymatic activity, native conformation, or binding competency for downstream functional assays, Desthiobiotin-Iodoacetamide is the superior choice over biotin-based labeling reagents. Its desthiobiotin tag binds streptavidin with a Kd of ~10⁻¹¹ M—10,000-fold weaker than biotin—permitting quantitative elution under mild competitive displacement with free biotin [1]. This avoids the harsh denaturants (6–8 M guanidine-HCl or pH 1.5) required to disrupt biotin-streptavidin interactions, preserving protein function and minimizing co-purification of endogenous biotinylated contaminants that remain bound to the resin .

Live-Cell Activity-Based Protein Profiling (ABPP) of Intracellular Cysteine Reactivity

Desthiobiotin-Iodoacetamide is suitable for live-cell ABPP experiments requiring cell-permeable probe delivery to interrogate the intracellular cysteine proteome in its native context. Comparative assessments confirm that DBIA penetrates live cells to label intracellular cysteines, in contrast to sulfonated maleimide probes (MS-DTB, MSD-DTB) which are cell-impermeable and restricted to cell surface labeling [2]. This property enables researchers to capture physiologically relevant cysteine reactivity patterns, oxidative stress responses, and covalent ligand target engagement directly within intact living cells [2].

Deep Cysteine Coverage in Cellular Proteomes Where Iodoacetamide Warhead Specificity Is Required

For applications demanding maximal depth of cysteine proteome coverage in cellular systems, Desthiobiotin-Iodoacetamide provides a complementary detection profile distinct from alternative desthiobiotin-conjugated electrophiles. In comparative cysteine profiling studies, iodoacetamide-desthiobiotin and methylsulfonylbenzothiazole-desthiobiotin exhibited only 50% overlap in identified annotated cysteines, with iodoacetamide-desthiobiotin labeling over 3,000 reactive thiols in cultured cells [3]. Selection of the iodoacetamide warhead is therefore essential for accessing cysteine populations that are poorly labeled by other electrophilic scaffolds, expanding the scope of covalent ligand discovery efforts [3].

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